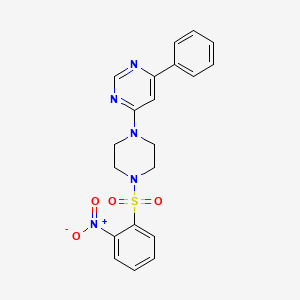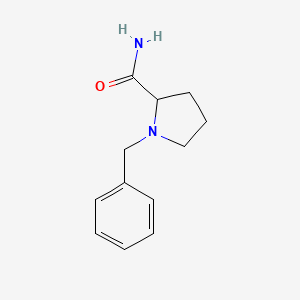
3-Aminopyridine-2-sulfonamide
Descripción general
Descripción
3-Aminopyridine-2-sulfonamide is a chemical compound with the molecular formula C5H7N3O2S and a molecular weight of 173.2 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 3-Aminopyridine-2-sulfonamide and similar compounds often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The exact method can vary depending on the specific substitutions of the amino group and the phenyl ring .Molecular Structure Analysis
The InChI code for 3-Aminopyridine-2-sulfonamide is1S/C5H7N3O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,6H2,(H2,7,9,10) . This indicates the presence of a pyridine ring with an amino group at the 3-position and a sulfonamide group at the 2-position. Physical And Chemical Properties Analysis
3-Aminopyridine-2-sulfonamide is a powder at room temperature . It has a molecular weight of 173.2 .Aplicaciones Científicas De Investigación
Synthesis and Complexation with Metal Ions
Research by Orie, Duru, and Ngochindo (2021) explored the synthesis of tosylated 4-aminopyridine, a compound related to 3-aminopyridine-2-sulfonamide. They investigated its complexation with nickel (II) and iron (II) ions. The study revealed that such sulfonamide derivatives could enhance biological and catalytic potential in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).
Novel Synthesis Methods
Rozentsveig et al. (2013) developed a one-pot synthesis method for creating N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides and related compounds from 2-aminopyridines, demonstrating an efficient approach to synthesizing derivatives of 3-aminopyridine-2-sulfonamide (Rozentsveig et al., 2013).
Development of Herbicides
Shi Gui-zhe (2015) conducted research on the synthesis of sulfonylurea herbicides like imazosulfuron, starting from 2-aminopyridine and chlorosulfonic acid. This process included the creation of an intermediate 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide, showing the utility of related compounds in agricultural chemistry (Shi Gui-zhe, 2015).
Synthesis of Sultams
Zhong et al. (2019) reported a direct synthesis method for cyclic sulfonamides (sultams) using an iron complex derived from an aminopyridine ligand. This method showcased the versatility of aminopyridine compounds in synthesizing structurally unique molecules relevant in drug discovery (Zhong et al., 2019).
Structural Analysis of Sulfapyridine
Bar and Bernstein (1985) analyzed the crystal structures of various forms of 4-amino-N-2-pyridinylbenzenesulfonamide (sulfapyridine). Their work provided insights into the molecular conformation and polymorphism of compounds structurally related to 3-aminopyridine-2-sulfonamide (Bar & Bernstein, 1985).
Mecanismo De Acción
While the specific mechanism of action for 3-Aminopyridine-2-sulfonamide is not mentioned in the search results, sulfonamides in general are known to inhibit bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Safety and Hazards
Direcciones Futuras
While the specific future directions for 3-Aminopyridine-2-sulfonamide are not mentioned in the search results, similar compounds like 2-aminopyrimidines have been used in the synthesis of diverse biological molecules. Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets . This suggests potential future directions in drug discovery and development.
Propiedades
IUPAC Name |
3-aminopyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,6H2,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTKYSKJIJPEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94527-46-5 | |
| Record name | 3-aminopyridine-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorobenzyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2606570.png)

![N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2606576.png)


![1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one](/img/structure/B2606581.png)



![3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2606587.png)


